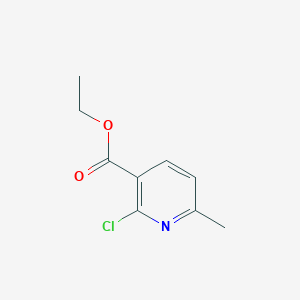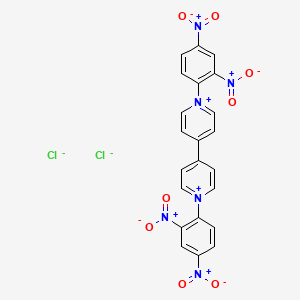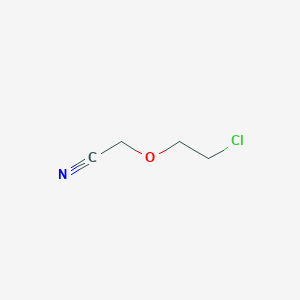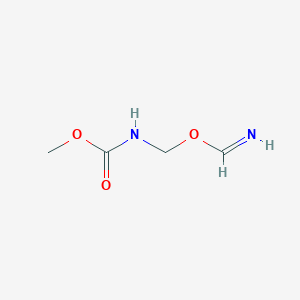
Ethyl 2-chloro-6-methylnicotinate
概要
説明
Ethyl 2-chloro-6-methylnicotinate is a chemical compound with the linear formula C9H10ClNO2 . It is used in various applications across different sectors .
Synthesis Analysis
The synthesis of Ethyl 2-chloro-6-methylnicotinate involves several steps, but the exact process is not detailed in the available resources .
Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 2-chloro-6-methylnicotinate are not detailed in the available resources .
Physical And Chemical Properties Analysis
Ethyl 2-chloro-6-methylnicotinate is a solid at 20 degrees Celsius . It has a molecular weight of 199.63 . It has a melting point of 65.0 to 69.0 °C and a boiling point of 107 °C at 1.5 mmHg . It is soluble in methanol .
科学的研究の応用
Synthesis and Development of Pharmaceuticals
Development of P2Y12 Receptor Antagonists : Ethyl 2-chloro-6-methylnicotinate is a key intermediate in the synthesis of P2Y12 receptor antagonists like AZD1283. This process, involving the coupling of ethyl 6-chloro-5-cyano-2-methylnicotinate with other compounds, has been scaled up for preclinical and clinical studies (Andersen et al., 2013).
Efficient Manufacturing Routes : Ethyl 2-chloro-6-methylnicotinate has been produced in multi-kilogram batches, improving the overall yield and purity for pharmaceutical development. This has supported clinical development of P2Y12 antagonists (Bell et al., 2012).
Chemical Reactions and Compound Synthesis
Formation of Nicotinic Acids : The reaction of 3-chloro-2-halo-1-propenyl ketones with β-aminocrotonic acid ethyl ester results in the formation of ethyl esters of nicotinic acids, demonstrating the versatility of ethyl 2-chloro-6-methylnicotinate in chemical synthesis (Gadzhili et al., 2005).
Hydroxy Lamine Derivatives : This compound has been used in the synthesis of hydroxy lamine derivatives, leading to new heterocyclic compounds with potential applications in various fields (Markova et al., 1970).
Annulation Reactions : Ethyl 2-chloro-6-methylnicotinate has been involved in phosphine-catalyzed [4 + 2] annulation reactions, leading to the synthesis of highly functionalized tetrahydropyridines (Zhu et al., 2003).
Additional Applications
Molluscicidal Properties : Some derivatives of ethyl 2-chloro-6-methylnicotinate have been synthesized with potential molluscicidal properties, indicating its use in pest control and agricultural applications (El-bayouki & Basyouni, 1988).
Naphthyridine Synthesis : It has also been used in the synthesis of naphthyridines, highlighting its role in the development of complex organic molecules (Ikekawa, 1958).
Supramolecular Assembly : Ethyl 2-chloro-6-methylnicotinate has been part of studies exploring the challenges in predicting hydrogen-bonded networks in transition-metal systems (Aakeröy & Beatty, 1999).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-chloro-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-5-4-6(2)11-8(7)10/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPGVPAVDMEQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574651 | |
| Record name | Ethyl 2-chloro-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-6-methylnicotinate | |
CAS RN |
39073-14-8 | |
| Record name | 3-Pyridinecarboxylic acid, 2-chloro-6-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39073-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-chloro-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Triethoxy[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl]silane](/img/structure/B1590839.png)








